Boc-5-chloro-DL-tryptophan
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Overview
Description
Boc-5-chloro-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom at the 5-position of the indole ring. This modification enhances its stability and makes it useful in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-5-chloro-DL-tryptophan typically involves the protection of the amino group of 5-chloro-DL-tryptophan with a Boc group. This is achieved by reacting 5-chloro-DL-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Boc-5-chloro-DL-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield 5-chloro-DL-tryptophan.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to various derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiols can be used for substitution reactions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation and Reduction Reactions: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include azido or thiol-substituted derivatives.
Deprotection Reactions: The major product is 5-chloro-DL-tryptophan.
Oxidation and Reduction Reactions: Various oxidized or reduced indole derivatives are formed.
Scientific Research Applications
Boc-5-chloro-DL-tryptophan is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein structure and function, particularly in the synthesis of peptides and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Boc-5-chloro-DL-tryptophan involves its interaction with various molecular targets and pathways. The Boc group provides protection to the amino group, allowing selective reactions at other sites. The chlorine atom at the 5-position of the indole ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
5-chloro-DL-tryptophan: Lacks the Boc protecting group, making it less stable.
Boc-tryptophan: Does not have the chlorine atom, resulting in different reactivity.
5-bromo-DL-tryptophan: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Boc-5-chloro-DL-tryptophan is unique due to the combination of the Boc protecting group and the chlorine atom. This dual modification enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(5-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZXAZAYKCNQAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624583 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-5-chlorotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361576-61-6 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-5-chlorotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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